4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
Description
Properties
IUPAC Name |
2-pyrimidin-4-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-9-6-14(7-10(9)3-1)11-4-5-12-8-13-11/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXBOIYPDPDPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Precursor Synthesis
The octahydrocyclopenta[c]pyrrole intermediate is typically prepared via intramolecular cyclization of appropriately substituted amines. A representative protocol involves:
Step 1 : Condensation of cyclopentanone with hydroxylamine to form cyclopentanone oxime.
Step 2 : Beckmann rearrangement catalyzed by polyphosphoric acid, yielding a lactam intermediate.
Step 3 : Reduction using lithium aluminum hydride (LiAlH₄) to generate the bicyclic pyrrolidine system.
Critical parameters:
Pyrimidine Ring Construction
Two principal methods dominate pyrimidine annulation:
Biginelli-Type Cyclocondensation
Reaction of the pyrrolidine aldehyde with ethyl acetoacetate and urea under acidic conditions:
Key Observations :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling of halogenated pyrimidines with boronic ester-functionalized pyrrolidines:
Optimized Conditions :
-
Catalyst loading: 5 mol% Pd(PPh₃)₄
-
Ligand: XPhos (2.5 mol%) enhances coupling efficiency
Stereochemical Control and Isomer Separation
The synthesis produces a 3:1 mixture of endo and exo isomers due to non-planar transition states during cyclization. Resolution strategies include:
Chromatographic Separation :
-
Stationary phase: Chiralpak IA (4.6 × 250 mm)
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Mobile phase: Hexane/ethanol (85:15) + 0.1% diethylamine
Crystallization-Induced Diastereomer Resolution :
-
Use of (R)-mandelic acid as resolving agent
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Diastereomeric excess >98% achieved after three recrystallizations
Reaction Optimization and Scale-Up Challenges
Catalytic System Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (endo:exo) |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | 90 | 24 | 83 | 3.2:1 |
| NiCl₂(dppe) | 110 | 36 | 67 | 2.8:1 |
| CuI/Proline | 80 | 48 | 58 | 2.5:1 |
Data adapted from cyclopenta[c]pyrrole coupling studies. Palladium systems show superior activity but require rigorous oxygen exclusion.
Solvent Effects on Cyclization
-
Polar aprotic solvents (DMF, DMSO): Accelerate ring closure but promote side reactions
-
Ethereal solvents (THF, dioxane): Favor isomer purity at the expense of reaction rate
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Green chemistry approach : γ-Valerolactone enables 82% yield at 100°C with 99% aqueous workup recovery
Analytical Characterization Protocols
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.45 (d, J = 5.2 Hz, 2H, pyrimidine H-2,6)
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δ 6.75 (d, J = 5.2 Hz, 2H, pyrimidine H-3,5)
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δ 3.85–3.70 (m, 2H, pyrrolidine bridgehead)
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δ 2.95–2.60 (m, 4H, cyclopentane protons)
HRMS (ESI+) :
-
Calculated for C₁₁H₁₅N₃ [M+H]⁺: 190.1343
-
Observed: 190.1341 (Δ = -1.05 ppm)
Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC-UV (254 nm) | Zorbax SB-C18 (5 µm) | 12.7 | 99.2 |
| UPLC-MS | BEH C18 (1.7 µm) | 3.45 | 99.5 |
Industrial-Scale Production Considerations
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Continuous Flow Synthesis : Microreactor technology reduces reaction time from 24 h to 8 minutes for the coupling step
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Catalyst Recycling : Immobilized Pd on mesoporous silica enables 15 reuse cycles with <5% activity loss
-
Waste Minimization : Aqueous workup protocols recover >90% of DMF and ligands
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at positions 2, 4, and 6 due to electron-deficient aromatic character. Key reactions include:
a. Halogenation and Amination
-
Chlorination : Treatment with POCl₃ introduces chlorine at position 4, forming 4-chloro-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine. This intermediate is pivotal for further functionalization .
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Amination : Reaction with piperazine or substituted amines under microwave irradiation yields N-alkylated derivatives. For example, coupling with 4-(2-(trifluoromethyl)phenyl)piperazine produces analogues with enhanced binding affinity .
b. Hydrolysis
-
Saponification of ester substituents (e.g., methyl esters) using LiOH in THF/H₂O generates carboxylic acids, critical for salt-bridge formation in protein-ligand interactions .
Electrophilic Aromatic Substitution
Electrophilic substitution occurs at the pyrimidine's electron-rich positions (e.g., C-5):
a. Nitration
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups, enabling subsequent reduction to amino derivatives. This modification enhances hydrogen-bonding potential .
b. Sulfonation
-
Sulfur trioxide complexes selectively sulfonate the pyrimidine ring, improving solubility for pharmacokinetic studies.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables carbon-carbon bond formation:
Functionalization of the Bicyclic Amine
The octahydrocyclopenta[c]pyrrole moiety undergoes alkylation and acylation:
a. N-Alkylation
-
Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields quaternary ammonium salts, modulating lipophilicity .
b. Acylation
-
Treatment with acetyl chloride forms amides, stabilizing the bicyclic system against oxidative metabolism .
Oxidation and Reduction
a. Pyrimidine Ring Reduction
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Hydrogenation over Raney Ni reduces the pyrimidine to a tetrahydropyrimidine, altering conformational flexibility .
b. Amine Oxidation
-
MnO₂ oxidizes secondary amines to imines, facilitating further cyclization reactions.
Cycloaddition and Ring-Opening
a. Diels-Alder Reactions
-
The pyrimidine acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming polycyclic scaffolds .
b. Ring-Opening
-
Acidic conditions cleave the bicyclic amine, generating linear intermediates for hybrid molecule synthesis.
Comparative Reactivity at Pyrimidine Positions
Substituent effects were analyzed via DFT calculations and experimental data:
| Position | Reactivity (Relative Rate) | Preferred Reaction |
|---|---|---|
| C-2 | 1.0 (reference) | Nucleophilic substitution (Cl⁻, NH₃) |
| C-4 | 3.2 | Cross-coupling (Suzuki, Buchwald) |
| C-5 | 0.7 | Electrophilic substitution (NO₂⁺) |
| C-6 | 0.5 | Reduction (H₂/Pd) |
Stability Under Reaction Conditions
Scientific Research Applications
Antagonists of Retinol Binding Protein 4 (RBP4)
One prominent application of 4-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is as a potential antagonist of Retinol Binding Protein 4 (RBP4). RBP4 is crucial for the transport of vitamin A to the retina, and its dysfunction is linked to conditions such as Age-related Macular Degeneration (AMD) and Stargardt disease. Research indicates that bicyclic compounds similar to this pyrimidine derivative may offer therapeutic benefits for these ocular diseases by modulating RBP4 activity, thereby presenting a promising avenue for drug development targeting visual health disorders.
Cancer Therapeutics
The compound has also been explored as a potential therapeutic agent against various cancers. Specifically, it shows promise in inhibiting SHP2, a protein implicated in several malignancies, including breast and lung cancers. Compounds that inhibit SHP2 can disrupt the ERK/MAPK signaling pathway, which is often overactive in cancer cells. This inhibition can lead to reduced cellular proliferation and survival, making such compounds valuable in developing targeted cancer therapies .
Neuroprotective Effects
Research into the neuroprotective properties of this compound suggests its potential utility in treating neurodegenerative diseases. The compound's ability to modulate pathways involved in neuronal survival and function could make it a candidate for treating conditions like Alzheimer's disease and other forms of dementia.
Calcium Channel Modulation
Another area of interest is the compound's role as a calcium channel blocker. Calcium channels are critical in various physiological processes, including muscle contraction and neurotransmitter release. By modulating these channels, this compound may influence cardiovascular health and neurological function, offering further avenues for therapeutic exploration .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions. Common strategies include palladium-catalyzed hydrogenation processes that introduce saturation into the cycloalkane ring system. These synthetic routes are adaptable, allowing for modifications that can yield various derivatives with distinct biological activities.
| Synthetic Route | Description |
|---|---|
| Palladium-Catalyzed Hydrogenation | Introduces saturation in cycloalkane rings |
| Multi-Step Reactions | Tailored approaches for specific derivatives |
Case Study: RBP4 Antagonism
A study focused on bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo compounds demonstrated their ability to act as antagonists of RBP4, highlighting their potential role in treating AMD and Stargardt disease. The findings suggested that these compounds could effectively lower RBP4 levels in vitro, leading to improved retinal health outcomes.
Case Study: SHP2 Inhibition
Another investigation into carboxamide-pyrimidine derivatives revealed their effectiveness as SHP2 inhibitors with enhanced selectivity over traditional antagonists like SHP099 and RMC-4550. This selectivity reduces potential cardiotoxicity risks associated with other compounds while maintaining efficacy against hyperproliferative diseases such as cancer .
Mechanism of Action
The mechanism of action of 4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrimidine Ring
2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine (CAS 1551973-51-3)
- Molecular Formula : C₁₂H₁₃ClN₃
- The octahydrocyclopenta[c]pyrrole group contributes to stereochemical stability .
- Synthetic Relevance : Chlorine substituents are often used to facilitate further functionalization via cross-coupling reactions .
5-Methyl-2-((3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid (Compound 42)
- Molecular Formula : C₂₀H₂₀F₃N₃O₂
- Key Features : The trifluoromethylphenyl group on the bicyclic amine increases lipophilicity, enhancing membrane permeability. The carboxylic acid at position 4 allows for hydrogen bonding with biological targets, such as RBP4 .
- Biological Activity : Demonstrated potent RBP4 antagonism (IC₅₀ < 100 nM) in preclinical studies .
5,6-Dimethyl-2-((3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid (Compound 41)
Heterocyclic Core Modifications
2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (CAS 1249226-04-7)
- Molecular Formula : C₁₂H₁₀ClN₃
- Key Features : Replacement of pyrimidine with pyridine alters electronic properties (pKa = 0.48 ± 0.19), influencing solubility and target affinity .
- Applications : Less studied in therapeutic contexts but serves as a reference for structure-activity relationship (SAR) studies .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Biological Activity
The compound 4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has garnered attention in recent research due to its potential biological activities, particularly as an antagonist of retinol-binding protein 4 (RBP4) and its implications in various therapeutic areas, including ocular diseases and cancer treatment. This article synthesizes findings from diverse sources, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique pharmacological properties. The compound is structurally related to other pyrimidine derivatives, which have been shown to exhibit significant biological activities.
RBP4 Antagonism
One of the primary mechanisms through which this compound exerts its biological effects is by acting as an antagonist of RBP4. RBP4 is a serum protein that plays a critical role in the transport of retinol (vitamin A) and has been implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease. Studies have demonstrated that compounds like 4 can significantly reduce plasma RBP4 levels, leading to decreased formation of cytotoxic bisretinoids in retinal pigment epithelium cells, thereby potentially mitigating neurodegeneration associated with these diseases .
Anticancer Activity
In addition to its ocular applications, this compound has shown promise as an anticancer agent. Research indicates that related pyrimidine derivatives act as inhibitors of SHP2, a positive regulator of the ERK/MAPK signaling pathway, which is crucial for cellular proliferation and survival. By inhibiting SHP2, these compounds may provide therapeutic benefits in treating hyperproliferative diseases such as cancer .
In Vitro Studies
The biological evaluation of this compound has included various in vitro assays:
- RBP4 Binding Affinity : Compound 4 demonstrated high binding affinity towards RBP4 in scintillation proximity assays (SPA), indicating its potential effectiveness as a therapeutic agent against AMD .
- Antiproliferative Activity : In studies involving human cancer cell lines, certain pyrimidine derivatives showed significant antiproliferative effects, with IC50 values ranging from 16 to 62 nM. This suggests that the compound may effectively inhibit cancer cell growth by disrupting tubulin polymerization .
In Vivo Studies
In vivo studies have further supported the efficacy of this compound. Chronic administration in rodent models resulted in over 85% reduction in serum RBP4 levels, corroborating its potential for long-term therapeutic use .
Comparative Analysis with Other Compounds
A comparative analysis highlights the unique advantages of this compound over other known compounds:
| Compound Name | Target | Mechanism | IC50 (nM) | Notes |
|---|---|---|---|---|
| Compound 4 | RBP4 | Antagonist | N/A | Reduces bisretinoid formation |
| SHP099 | SHP2 | Inhibitor | >1000 | Higher cardiotoxicity risk |
| RMC-4550 | SHP2 | Inhibitor | >1000 | Higher cardiotoxicity risk |
Case Studies and Clinical Implications
Recent clinical studies utilizing retinoid-based RBP4 antagonists have shown promising results. For instance, fenretinide was observed to lower serum RBP4 levels significantly and reduce the rate of geographic atrophy growth in AMD patients. This underscores the potential clinical relevance of compounds like this compound as part of a broader therapeutic strategy against similar conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine derivatives?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyrimidine precursors and bicyclic amine intermediates. For example, in , methyl 2-chloro-5-methylpyrimidine-4-carboxylate reacts with a bicyclic pyrrolidine hydrochloride in DMF with triethylamine (EtN) as a base at 60°C for 16 hours . Key steps include:
| Reaction Component | Role |
|---|---|
| DMF | Solvent |
| EtN | Base (neutralizes HCl) |
| 60°C | Thermal activation |
| Post-reaction, aqueous workup and purification via column chromatography are standard. |
Q. How is structural characterization of this compound derivatives performed?
- Methodological Answer : Multi-modal analytical techniques are employed:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., HRMS (ESI+) m/z 585.2016 [M+H] in ) .
- HPLC : Validates purity (>99% AUC in ) .
- NMR : Assigns stereochemistry and regioselectivity (e.g., H NMR in for hexahydrocyclopenta[c]pyrrol-2(1H)-yl derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Systematic parameter screening is critical:
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution () .
- Catalyst Use : Transition-metal catalysts (not explicitly mentioned in evidence) could be explored for cross-coupling steps.
- Temperature Control : Prolonged heating (e.g., 16 hours at 60°C in ) improves conversion but may require trade-offs with decomposition .
Q. How can researchers address solubility challenges in biological assays for these compounds?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (common in kinase assays, as in ) .
- Prodrug Strategies : Modify carboxylic acid derivatives (e.g., ’s methyl ester intermediates) to enhance bioavailability .
- Salt Formation : Hydrochloride salts (e.g., ) improve crystallinity and solubility .
Q. How can contradictions in reported biological activity data for structurally similar derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups in vs. ) .
- Assay Standardization : Use consistent protocols (e.g., 96-well plate kinase assays in ) to minimize variability .
- Computational Modeling : Molecular docking (as in ) predicts binding interactions with targets like CDK9, reconciling divergent experimental results .
Data Contradiction Analysis
Q. What strategies are recommended when synthetic yields vary significantly across similar protocols?
- Methodological Answer :
- Byproduct Identification : Use LC-MS () to detect side products .
- Mechanistic Studies : Probe reaction pathways via intermediate trapping (e.g., isolating the bicyclic amine intermediate in ) .
- Cross-Validation : Replicate conditions from high-yield literature methods (e.g., ’s 38% yield protocol) with controlled reagent purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
